molecular formula C31H41FN4O5S B11833142 Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11833142
M. Wt: 600.7 g/mol
InChI Key: SWHUFZBHVBELIL-LQGLAIQGSA-N
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Description

Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorobenzoyl group, and a thiazolyl group

Preparation Methods

The synthesis of Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the cyclohexyl, fluorobenzoyl, and thiazolyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

Compared to other similar compounds, Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C31H41FN4O5S

Molecular Weight

600.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C31H41FN4O5S/c1-19(35(5)30(40)41-31(2,3)4)27(38)34-25(20-10-7-6-8-11-20)29(39)36-17-9-12-24(36)28-33-23(18-42-28)26(37)21-13-15-22(32)16-14-21/h13-16,18-20,24-25H,6-12,17H2,1-5H3,(H,34,38)/t19-,24-,25-/m0/s1

InChI Key

SWHUFZBHVBELIL-LQGLAIQGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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